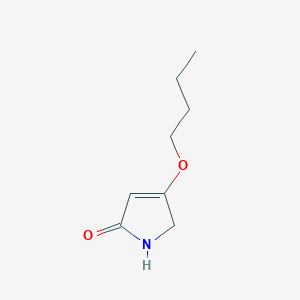

4-Butoxy-1H-pyrrol-2(5H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

3-butoxy-1,2-dihydropyrrol-5-one |

InChI |

InChI=1S/C8H13NO2/c1-2-3-4-11-7-5-8(10)9-6-7/h5H,2-4,6H2,1H3,(H,9,10) |

InChI Key |

GRAFECHAVRXUHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=O)NC1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Butoxy 1h Pyrrol 2 5h One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 4-Butoxy-1H-pyrrol-2(5H)-one analogues, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals unambiguously.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of a typical 4-alkoxy-1H-pyrrol-2(5H)-one derivative presents a series of characteristic signals that can be readily assigned to the protons of the butoxy group and the pyrrolone ring. The protons of the alkoxy chain exhibit distinct multiplicities and chemical shifts depending on their proximity to the oxygen atom.

The terminal methyl (CH₃) protons of the butoxy group typically appear as a triplet in the upfield region of the spectrum. The methylene (B1212753) (CH₂) groups adjacent to the methyl and the oxygen atom resonate at intermediate chemical shifts, often as multiplets due to spin-spin coupling with neighboring protons. The methylene protons directly attached to the oxygen atom are the most deshielded of the alkoxy chain and appear further downfield.

The protons on the pyrrolone ring have chemical shifts that are influenced by the electronic environment of the heterocyclic system. The unique electronic nature of the pyrrole (B145914) ring, with its delocalized π-electrons, leads to specific resonance frequencies for its protons. mdpi.com

Table 1: Typical ¹H NMR Chemical Shift Ranges for 4-Alkoxy-1H-pyrrol-2(5H)-one Analogues

| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity |

| Alkoxy CH₃ | 0.9 - 1.0 | Triplet |

| Alkoxy CH₂ (internal) | 1.4 - 1.8 | Multiplet |

| Alkoxy O-CH₂ | 3.8 - 4.2 | Triplet |

| Pyrrolone Ring Protons | 6.0 - 8.0 | Varies |

Note: Chemical shifts are approximate and can vary based on the solvent and specific analogue structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each non-equivalent carbon atom gives a single peak, allowing for the straightforward identification of all carbon environments in 4-Butoxy-1H-pyrrol-2(5H)-one analogues. libretexts.org

The chemical shifts of the carbon atoms in the butoxy group are characteristic of aliphatic chains, with the carbon atom bonded to the oxygen (C-O) appearing at a significantly downfield position due to the deshielding effect of the electronegative oxygen atom. libretexts.org The carbonyl carbon of the pyrrolone ring is typically the most downfield signal in the spectrum, a characteristic feature of carbonyl compounds. libretexts.org The olefinic carbons of the ring resonate in the region typical for sp²-hybridized carbons. oregonstate.edu

Table 2: Representative ¹³C NMR Chemical Shift Ranges for 4-Alkoxy-1H-pyrrol-2(5H)-one Analogues

| Carbon Assignment | Typical Chemical Shift (ppm) |

| Alkoxy CH₃ | 13 - 15 |

| Alkoxy CH₂ (internal) | 19 - 32 |

| Alkoxy O-CH₂ | 65 - 70 |

| Pyrrolone Ring Carbons (sp²) | 100 - 150 |

| Pyrrolone Carbonyl (C=O) | 170 - 185 |

Note: Chemical shifts are approximate and can vary based on the solvent and specific analogue structure.

Two-Dimensional NMR Techniques (e.g., HMBC, COSY, NOESY)

To definitively establish the connectivity of atoms within the molecule, two-dimensional (2D) NMR techniques are indispensable. nih.govopenpubglobal.comwiley.com

Correlation SpectroscopY (COSY) is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu Cross-peaks in a COSY spectrum reveal the ¹H-¹H spin-spin coupling networks, which is crucial for tracing the connectivity of the protons within the butoxy chain and the pyrrolone ring. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is a powerful tool for identifying long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This technique is instrumental in connecting the butoxy substituent to the pyrrolone ring by observing correlations between the alkoxy protons and the carbons of the heterocyclic core. It is also used to confirm the assignment of quaternary carbons. sdsu.edu

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded or coupled. This is particularly useful for determining the stereochemistry and conformation of the molecule.

Diffusion-Ordered NMR Spectroscopy (DOSY) for Supramolecular Assembly

Diffusion-Ordered NMR Spectroscopy (DOSY) is a specialized NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. nih.gov This method has proven valuable in studying the formation of supramolecular assemblies. acs.org In the context of 4-Butoxy-1H-pyrrol-2(5H)-one analogues, DOSY can be employed to investigate their self-assembly into larger aggregates in solution. acs.orgnih.gov By measuring the diffusion coefficients of the molecules at different concentrations, it is possible to determine the extent of aggregation and gain insights into the size and nature of the supramolecular structures formed. nih.gov A significant decrease in the diffusion coefficient with increasing concentration is indicative of the formation of larger, slower-moving assemblies. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Characterization

The IR spectrum of 4-Butoxy-1H-pyrrol-2(5H)-one analogues is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups.

A strong and prominent absorption band is typically observed in the region of 1650-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the lactam (cyclic amide) group in the pyrrolone ring. msu.edu The exact position of this band can be influenced by the electronic environment and any hydrogen bonding interactions.

The C-O-C stretching vibrations of the butoxy ether linkage usually give rise to strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the alkyl chain appear in the 2800-3000 cm⁻¹ region. uomustansiriyah.edu.iq The presence of N-H bonds in the pyrrolone ring would be indicated by a stretching vibration in the region of 3170 to 3500 cm⁻¹. msu.edu

Table 3: Key IR Absorption Bands for 4-Butoxy-1H-pyrrol-2(5H)-one Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Lactam C=O | Stretch | 1650 - 1750 |

| C-O-C (Ether) | Stretch | 1000 - 1300 |

| C-H (Alkyl) | Stretch | 2800 - 3000 |

| N-H | Stretch | 3170 - 3500 |

Note: Wavenumbers are approximate and can vary depending on the physical state of the sample and intermolecular interactions.

The analysis of these characteristic IR bands provides rapid confirmation of the presence of the key functional groups within the molecular structure of 4-Butoxy-1H-pyrrol-2(5H)-one analogues.

X-ray Crystallography and Solid-State Analysis

Disorder Phenomena in Crystal Lattices

In the solid state, molecules strive for an energetically favorable packing arrangement, resulting in a well-ordered crystal lattice. However, deviations from this perfect order, known as disorder phenomena, are not uncommon, particularly in molecules possessing conformational flexibility. For analogues of 4-Butoxy-1H-pyrrol-2(5H)-one, which feature a flexible butoxy chain and a heterocyclic ring, several types of disorder can be anticipated in their crystal lattices.

Conformational polymorphism is a significant form of disorder where a molecule can adopt multiple distinct conformations within the same crystal structure. nih.gov This arises when the energy difference between these conformers is minimal, allowing them to coexist. researchgate.net For 4-alkoxy-1H-pyrrol-2(5H)-one analogues, the flexible alkoxy chain can adopt various conformations, such as different torsion angles around the C-O and C-C bonds. These variations can lead to different packing arrangements within the crystal, a phenomenon known as conformational polymorphism. nih.govmdpi.com Even subtle changes in molecular geometry can result in different crystal packing. mdpi.com

The pyrrol-2(5H)-one ring itself, while relatively rigid, can also exhibit subtle conformational variations, contributing to potential disorder. The interplay between intramolecular energies of different conformers and the intermolecular energies of the crystal lattice determines which polymorphic form is most stable under specific crystallization conditions. nih.gov The presence of different conformers within a crystal lattice is a manifestation of static disorder, where different molecular shapes are randomly distributed throughout the crystal.

Another potential source of disorder in these structures is dynamic disorder, where parts of the molecule are in motion within the crystal lattice at a given temperature. The terminal methyl group of the butoxy chain, for instance, might exhibit rotational disorder.

The characterization of such disorder phenomena relies heavily on single-crystal X-ray diffraction. In cases of disorder, the electron density map obtained from X-ray diffraction may show diffuse or split atomic positions, indicating the presence of multiple conformations. wikipedia.org Refinement of the crystal structure would then involve modeling these disordered components with appropriate occupancy factors. Computational modeling can also be employed to calculate the energy differences between various conformers to understand the likelihood of conformational polymorphism. nih.gov

Below is a table summarizing potential disorder phenomena in the crystal lattices of 4-Butoxy-1H-pyrrol-2(5H)-one analogues:

| Type of Disorder | Description | Potential Structural Feature Involved |

| Conformational Polymorphism | The existence of multiple crystalline forms arising from different molecular conformations. nih.gov | Flexible butoxy chain, subtle puckering of the pyrrol-2(5H)-one ring. |

| Static Disorder | Random distribution of different molecular conformations or orientations at crystallographically equivalent sites. wikipedia.org | Varied torsion angles of the butoxy group. |

| Dynamic Disorder | Thermal motion of atoms or groups of atoms within the crystal lattice. | Rotation of the terminal methyl group of the butoxy chain. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for the stereochemical elucidation of chiral molecules. nih.gov For chiral analogues of 4-Butoxy-1H-pyrrol-2(5H)-one, where a stereocenter could be introduced at various positions on the pyrrol-2(5H)-one ring or the butoxy chain, ECD spectroscopy provides crucial information on the absolute configuration and conformation in solution.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, plotting the difference in molar absorptivity (Δε) against wavelength, displays positive or negative peaks known as Cotton effects. The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chromophore. nih.gov

For α,β-unsaturated γ-lactams and butenolides, the electronic transitions associated with the C=C-C=O chromophore are typically observed in the UV region and are ECD active in chiral derivatives. The n→π* and π→π* transitions of this chromophore give rise to characteristic Cotton effects. Empirical rules, often supported by theoretical calculations, have been developed to correlate the sign of these Cotton effects with the absolute configuration of nearby stereocenters. nih.gov For instance, the helicity of the chromophoric system can dictate the sign of a particular Cotton effect. nih.gov

The application of ECD in the structural analysis of chiral butenolide derivatives has been demonstrated in several studies. For example, the absolute configurations of new butenolide derivatives isolated from natural sources were determined by comparing their experimental ECD spectra with those obtained from theoretical calculations (Time-Dependent Density Functional Theory, TD-DFT). rsc.org This combination of experimental and theoretical approaches provides a reliable method for stereochemical assignment.

Furthermore, the phenomenon of aggregation-induced circular dichroism (AICD) has been observed in some chiral organic molecules. rsc.orge3s-conferences.org In such cases, the CD signal is significantly enhanced upon aggregation of the molecules in solution, which can provide insights into the supramolecular chirality of the aggregates. rsc.orge3s-conferences.org

The following table summarizes key aspects of chiroptical spectroscopy for chiral analogues of 4-Butoxy-1H-pyrrol-2(5H)-one:

| Spectroscopic Technique | Principle | Information Obtained | Relevant Chromophore |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light. | Absolute configuration, conformational analysis in solution. | α,β-unsaturated lactam (C=C-C=O) |

| Induced Circular Dichroism (ICD) | CD signals induced in an achiral molecule upon interaction with a chiral auxiliary. rsc.org | Can be used to determine the absolute configuration of chiral alcohols. | Hydroxyl groups in analogues |

| Aggregation-Induced Circular Dichroism (AICD) | Enhancement of CD signals upon molecular aggregation. rsc.orge3s-conferences.org | Information on supramolecular chirality and self-assembly. | The entire chiral molecule |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties

The electronic spectroscopy of 4-Butoxy-1H-pyrrol-2(5H)-one analogues is governed by the α,β-unsaturated lactam chromophore. This conjugated system gives rise to characteristic absorption and emission properties that can be investigated using UV-Vis and fluorescence spectroscopy.

UV-Vis Absorption: Analogues of 4-Butoxy-1H-pyrrol-2(5H)-one are expected to exhibit electronic transitions in the ultraviolet and visible regions of the electromagnetic spectrum. The primary electronic transitions are the π→π* and n→π* transitions associated with the conjugated C=C-C=O system. The π→π* transition is typically of high intensity (large molar extinction coefficient, ε), while the n→π* transition is of lower intensity.

Recent studies on β-(hydroxyaryl)-butenolides have shown absorption bands in the range of 289-354 nm. nih.gov The exact position of the absorption maximum (λmax) is influenced by the substituents on the pyrrol-2(5H)-one ring and the polarity of the solvent. Solvatochromism, a shift in the λmax with changing solvent polarity, is often observed for such chromophores due to differential stabilization of the ground and excited states by the solvent. nih.gov

Fluorescence Spectroscopy: Upon absorption of light, some analogues of 4-Butoxy-1H-pyrrol-2(5H)-one may exhibit fluorescence, which is the emission of light from the lowest singlet excited state (S1) to the ground state (S0). The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift.

The fluorescence properties, including the emission maximum (λem) and the fluorescence quantum yield (ΦF), are sensitive to the molecular structure and the environment. The quantum yield, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. For β-(hydroxyaryl)-butenolides, emission bands have been observed between 385-422 nm. nih.gov It was also noted that fluorescence quenching occurred in water, indicating that the solvent environment plays a crucial role in the emission properties. nih.gov

The photophysical properties of these compounds can be tuned by introducing different substituents. Electron-donating or electron-withdrawing groups attached to the pyrrol-2(5H)-one ring can alter the energy levels of the molecular orbitals, thereby shifting the absorption and emission wavelengths.

The following table presents hypothetical but representative photophysical data for a 4-Butoxy-1H-pyrrol-2(5H)-one analogue based on literature values for similar structures. nih.gov

| Solvent | Absorption λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Emission λem (nm) | Fluorescence Quantum Yield (ΦF) |

| Dichloromethane | 330 | 15,000 | 390 | 0.25 |

| Acetonitrile (B52724) | 325 | 14,500 | 385 | 0.18 |

| Dimethyl Sulfoxide | 335 | 15,200 | 400 | 0.30 |

| Water | 320 | 13,000 | - | Quenched |

Reactivity and Reaction Mechanisms of 4 Butoxy 1h Pyrrol 2 5h One

Examination of Electrophilic and Nucleophilic Substitution Pathways on the Pyrrolone Ring

The reactivity of the 4-Butoxy-1H-pyrrol-2(5H)-one ring is a balance between the electron-donating butoxy group and the electron-withdrawing lactam carbonyl group. These opposing electronic influences create distinct sites for electrophilic and nucleophilic attack.

Electrophilic Substitution: The pyrrole (B145914) ring is generally electron-rich and highly reactive towards electrophiles, with substitution typically occurring at the C2 or C5 positions. quora.compearson.com However, in 4-Butoxy-1H-pyrrol-2(5H)-one, the presence of the C2-carbonyl group significantly deactivates the ring to electrophilic aromatic substitution by withdrawing electron density. The C5 position is an sp³-hybridized carbon, making it unsuitable for classical electrophilic aromatic substitution.

The 4-butoxy group, through resonance, donates electron density to the double bond, increasing the nucleophilicity of the C3 position. Therefore, electrophilic attack is most likely to occur at the C3 carbon. The lone pairs on the butoxy oxygen can stabilize the resulting carbocation intermediate.

Nucleophilic Substitution: The electron-withdrawing nature of the carbonyl group renders the pyrrolone ring susceptible to nucleophilic attack. masterorganicchemistry.com Nucleophilic aromatic substitution (SNAr) typically requires a good leaving group and strong electron-withdrawing groups ortho or para to it. masterorganicchemistry.comnih.gov In this molecule, while there isn't a conventional leaving group on the ring for a direct SNAr pathway, the system is primed for other nucleophilic interactions.

The primary pathways for nucleophilic attack are:

Michael Addition: The C5 position is susceptible to conjugate addition by soft nucleophiles, a reaction facilitated by the electron-withdrawing carbonyl group.

Attack at the Carbonyl Carbon: The C2 carbonyl carbon is an electrophilic center and can be attacked by strong nucleophiles, potentially leading to ring-opening.

The reaction landscape is diverse, with reaction centers at the methylene (B1212753) unit (C5), the C=C double bond, and the carbonyl group. researchgate.net

Table 1: Predicted Substitution Reactions of 4-Butoxy-1H-pyrrol-2(5H)-one

| Reaction Type | Reagent/Conditions | Expected Major Product/Outcome | Rationale |

| Electrophilic | Br₂ in a non-polar solvent | 3-Bromo-4-butoxy-1H-pyrrol-2(5H)-one | The electron-donating butoxy group activates the C3 position for electrophilic attack. |

| Electrophilic | Nitrating agent (e.g., HNO₃/H₂SO₄) | Complex mixture/degradation | Strong acidic conditions may lead to polymerization or hydrolysis of the lactam and ether. |

| Nucleophilic | Grignard Reagent (e.g., CH₃MgBr) | Attack at the C2 carbonyl, potentially leading to ring opening. | The carbonyl carbon is a hard electrophilic center favored by hard nucleophiles. |

| Nucleophilic | Sodium borohydride (B1222165) (NaBH₄) | Reduction of the carbonyl group to an alcohol. | Hydride reagents reduce the carbonyl group. |

| Nucleophilic | Michael Acceptor (e.g., R₂CuLi) | 5-alkyl-4-butoxy-1H-pyrrol-2(5H)-one | The C5 position is activated for conjugate addition by the carbonyl group. |

Investigation of Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, often leading to a more stable structural isomer. thermofisher.comchemistrywithwiley.com For 4-Butoxy-1H-pyrrol-2(5H)-one, several rearrangement pathways can be postulated based on its structure and related heterocyclic systems.

One potential rearrangement is a photo-induced 1,3-acyl shift, which has been observed in analogous 2(5H)-furanones. researchgate.net This type of reaction could lead to the formation of an isomeric structure. Additionally, acid-catalyzed rearrangements involving the butoxy group are possible. Protonation of the butoxy oxygen could initiate a cascade of electronic shifts, potentially leading to ring contraction or expansion, though such reactions would likely require harsh conditions.

Rearrangements are also known to occur in related hydroxy-pyrrolones, such as the 1,3-hydroxy rearrangement of 5-hydroxy-1H-pyrrol-2(5H)-ones, which proceeds after an initial cyclization. nih.gov While 4-Butoxy-1H-pyrrol-2(5H)-one lacks the 5-hydroxy group, this highlights the susceptibility of the pyrrolone scaffold to intramolecular transformations.

Oxidation and Reduction Chemistry of 2(5H)-Pyrrolones

The oxidation and reduction of organic molecules involve a change in the number of bonds to oxygen or hydrogen. youtube.comyoutube.com The 4-Butoxy-1H-pyrrol-2(5H)-one molecule possesses multiple sites that can undergo redox reactions.

Reduction: The most common reduction reactions for this compound would involve the C=C double bond and the C=O carbonyl group of the lactam.

Reduction of the Double Bond: Catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst) would likely reduce the double bond to yield 4-butoxy-pyrrolidin-2-one.

Reduction of the Carbonyl Group: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactam carbonyl to a methylene group (CH₂), leading to the formation of a substituted pyrrolidine (B122466). Milder reagents like sodium borohydride (NaBH₄) may reduce the carbonyl to a hydroxyl group, forming a hemiaminal-like structure which could be unstable. youtube.com

Oxidation: The pyrrolone ring is relatively oxidized, but further oxidation is possible.

Epoxidation: The double bond can be oxidized to an epoxide using peroxy acids like m-CPBA.

Oxidation of the C5 Methylene Group: Strong oxidizing agents could potentially oxidize the C5 position to a carbonyl, forming a succinimide (B58015) derivative, although this would require forcing conditions. The oxidation of pyrroles is a known method to synthesize pyrrolones. researchgate.net

Table 2: Potential Redox Reactions of 4-Butoxy-1H-pyrrol-2(5H)-one

| Reaction Type | Reagent/Conditions | Expected Product |

| Reduction | H₂, Pd/C | 4-Butoxy-pyrrolidin-2-one |

| Reduction | LiAlH₄ | 3-Butoxy-pyrrolidine |

| Oxidation | m-CPBA | 4-Butoxy-1-aza-6-oxabicyclo[3.1.0]hexan-2-one |

Influence of the 4-Butoxy Substituent on Ring Stability and Reactivity Profile

The 4-butoxy substituent plays a pivotal role in modulating the electronic properties, stability, and reactivity of the pyrrolone ring. Its influence is twofold, stemming from inductive and resonance effects.

Inductive Effect: The oxygen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) that slightly deactivates the ring.

Resonance Effect: The lone pairs on the oxygen atom can be delocalized into the π-system of the ring, resulting in an electron-donating resonance effect (+R). This effect is generally more significant than the inductive effect in conjugated systems.

Influence on Reactivity: The net effect of the butoxy group is electron-donating, which significantly impacts the reactivity profile:

Electrophilic Reactions: The +R effect increases the nucleophilicity of the C3 and C5 positions. As the C5 position is saturated, electrophilic attack is directed primarily to the C3 position. The butoxy group activates the ring towards electrophiles compared to an unsubstituted 3-pyrrolin-2-one.

Nucleophilic Reactions: The electron-donating nature of the butoxy group slightly counteracts the electron-withdrawing effect of the carbonyl group. This can slightly decrease the electrophilicity of the C2 carbonyl carbon and the C5 position for Michael addition, making the molecule marginally less reactive towards nucleophiles than an unsubstituted counterpart. However, the ring remains sufficiently activated for these reactions to occur. The participation of alkoxy groups can lead to complex reactivity scenarios and high diastereoselectivity in certain nucleophilic substitutions. nih.gov

Computational and Theoretical Investigations of 4 Butoxy 1h Pyrrol 2 5h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These ab initio methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of organic molecules. mdpi.com This approach is based on the principle that the energy of a molecule can be determined from its electron density. For 4-Butoxy-1H-pyrrol-2(5H)-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G**, can be employed to optimize the molecular geometry and analyze its electronic landscape. mdpi.com

Key electronic properties derived from DFT studies include the distribution of electron density, electrostatic potential maps, and quantum chemical descriptors. The electrostatic potential map reveals regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting sites of chemical reactivity. For instance, the oxygen atoms of the carbonyl and butoxy groups are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen on the nitrogen atom and nearby carbons may exhibit a positive potential.

Quantum chemical descriptors provide quantitative measures of reactivity. These parameters, calculated from the energies of the frontier molecular orbitals, help to characterize the molecule's chemical behavior.

Table 1: Illustrative Quantum Chemical Descriptors for 4-Butoxy-1H-pyrrol-2(5H)-one This table presents hypothetical values to illustrate typical outputs of DFT calculations.

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| Hardness | η | 3.5 | Measures resistance to change in electron distribution. |

| Softness | S | 0.14 | The reciprocal of hardness, indicating reactivity. |

| Electronegativity | χ | 4.2 | Measures the power of an atom to attract electrons. |

Frontier Molecular Orbital (FMO) theory is a key component of molecular orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and shape of these orbitals are critical for understanding chemical reactivity and electronic transitions.

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate electrons. For 4-Butoxy-1H-pyrrol-2(5H)-one, the HOMO is likely distributed over the π-system of the pyrrolone ring and the oxygen atom of the butoxy group, indicating these are the primary sites for reaction with electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept electrons. The LUMO is typically localized over the electron-deficient parts of the molecule, such as the carbonyl carbon and the double bond within the ring, marking them as sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited. mdpi.com

Table 2: Illustrative Frontier Orbital Energies for 4-Butoxy-1H-pyrrol-2(5H)-one This table presents hypothetical values to illustrate typical outputs of FMO analysis.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.2 | Energy of the highest occupied molecular orbital. |

| LUMO | -0.2 | Energy of the lowest unoccupied molecular orbital. |

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for structure elucidation and the assignment of experimental spectra. researchgate.net

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding constants can be converted into NMR chemical shifts. By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to predict ¹H and ¹³C NMR spectra. mdpi.com Comparing these predicted shifts with experimental data helps to confirm the molecular structure. Discrepancies between calculated and observed values can often be rationalized by considering solvent effects or conformational averaging. researchgate.net

IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies correspond to the peaks in an infrared (IR) spectrum. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to provide excellent agreement with experimental data, aiding in the assignment of vibrational modes to specific functional groups, such as the C=O stretch of the lactam ring or the C-O-C stretch of the butoxy ether linkage. researchgate.net

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table presents hypothetical data to illustrate the application of computational prediction.

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR Shift (H on N) | 7.5 ppm | 7.3 ppm |

| ¹³C NMR Shift (C=O) | 175 ppm | 172 ppm |

Molecular Modeling and Dynamics

While quantum calculations describe the static electronic properties of a single molecule, molecular modeling and dynamics simulations provide insight into the conformational flexibility and dynamic behavior of molecules in a more realistic environment.

The presence of the flexible butoxy group in 4-Butoxy-1H-pyrrol-2(5H)-one means the molecule can exist in multiple conformations. Conformational analysis aims to identify the most stable (lowest energy) arrangements of the atoms. This is often done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more rotatable bonds (dihedral angles). nih.gov

For the butoxy chain, the key dihedral angles are around the C-C and C-O bonds. By systematically rotating these bonds and calculating the energy at each step, a conformational energy landscape can be generated. This landscape reveals the low-energy conformers and the energy barriers that separate them. Such analysis is critical for understanding which shapes the molecule is most likely to adopt and how this might influence its interactions with other molecules. nih.gov

Table 4: Illustrative Relative Energies of Butoxy Chain Conformers This table presents hypothetical data for different conformers relative to the most stable one.

| Conformer | Dihedral Angles (τ₁, τ₂) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Global Minimum) | anti, anti | 0.00 | 75 |

| B | anti, gauche | 0.85 | 15 |

| C | gauche, anti | 1.20 | 8 |

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. youtube.com An MD simulation provides a detailed view of the molecule's dynamic behavior, including conformational changes, vibrations, and interactions with its environment (e.g., a solvent). nih.gov

For 4-Butoxy-1H-pyrrol-2(5H)-one, an MD simulation could be used to:

Observe the flexibility of the butoxy chain in an aqueous or organic solvent.

Study the stability of intramolecular hydrogen bonds, if any.

Analyze how the molecule interacts with solvent molecules, providing insights into its solubility.

Simulate the molecule's behavior at different temperatures to understand its thermal stability. scienomics.com

The results from MD simulations can be used to calculate average properties and understand the time-dependent behavior that is often inaccessible to static quantum chemical models, providing a bridge between theoretical calculations and real-world experimental observations. biorxiv.org

In Silico Approaches for Biological Relevance (excluding clinical data)

Molecular Docking Simulations for Ligand-Target Interactions (e.g., enzyme active sites, receptors)

A thorough search of scientific databases and research publications yielded no studies that have performed molecular docking simulations specifically with 4-Butoxy-1H-pyrrol-2(5H)-one. Consequently, there is no available data regarding its potential ligand-target interactions, binding affinities, or predicted binding poses within enzyme active sites or receptors. Research on related heterocyclic compounds, such as other pyrrolidinone derivatives, has utilized molecular docking to explore potential biological targets, but this information is not directly applicable to 4-Butoxy-1H-pyrrol-2(5H)-one and is therefore excluded.

Quantitative Structure-Activity Relationship (QSAR) Model Development

There are no published Quantitative Structure-Activity Relationship (QSAR) models that include 4-Butoxy-1H-pyrrol-2(5H)-one as part of their training or test sets. The development of a QSAR model requires a dataset of structurally related compounds with corresponding biological activity data. As no such studies involving this specific compound were found, there are no predictive models for its activity or properties based on its molecular structure.

Pharmacophore Modeling

No pharmacophore models have been developed or published that are based on or include 4-Butoxy-1H-pyrrol-2(5H)-one. Pharmacophore modeling is used to define the essential steric and electronic features required for biological activity, typically derived from a set of active ligands or the active site of a target receptor. Without relevant biological activity data or identified targets for 4-Butoxy-1H-pyrrol-2(5H)-one, no such models have been created.

Structure Activity Relationship Sar Studies for 4 Butoxy 1h Pyrrol 2 5h One Derivatives

Impact of Butoxy Substitution on Molecular Interactions

The butoxy group at the C4 position of the pyrrolone ring plays a pivotal role in the molecule's interaction with its biological targets. This flexible, four-carbon chain is critical for establishing favorable van der Waals forces and hydrophobic interactions within the binding pockets of enzymes or receptors.

The length and nature of the alkoxy chain at this position have been shown to be crucial determinants of activity. SAR studies indicate that the n-butoxy group often provides an optimal balance of lipophilicity and conformational flexibility, allowing it to fit snugly into hydrophobic pockets. Shorter chains may not be long enough to reach and engage with key hydrophobic residues, while longer or bulkier chains can introduce steric hindrance, preventing proper alignment of the molecule within the active site.

Role of Pyrrolone Ring Modifications on Biological Profile

The pyrrolone ring itself is a versatile scaffold, and modifications to its structure have profound effects on the biological profile of the resulting compounds. nih.gov The five-membered lactam ring is relatively planar and electron-rich, making it suitable for π–π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein's active site. rsc.org

Key modifications and their impact include:

Saturation/Unsaturation: The double bond in the pyrrolone ring is crucial for maintaining the planarity required for certain receptor interactions. Saturation of this bond to form a pyrrolidinone ring alters the geometry and electronic distribution, often leading to a significant decrease or complete loss of activity.

Ring Size Variation: Expanding or contracting the ring (e.g., to piperidinones or azetidinones) drastically changes the bond angles and distances between key functional groups. Such modifications typically disrupt the precise three-dimensional arrangement required for effective binding to the target, resulting in diminished biological activity.

Heteroatom Substitution: Replacing the nitrogen atom or carbonyl group with other heteroatoms can modulate the electronic properties and hydrogen bonding capacity of the scaffold. However, these changes often lead to a loss of the essential pharmacophoric features, as the lactam moiety is frequently a key interaction point.

Attempts to replace the pyrrolone ring with other heterocyclic systems in certain antimalarial compounds have been shown to result in a significant reduction in activity, highlighting the importance of this specific core structure for that particular biological target. acs.org

Influence of Substituents at N1, C3, and C5 Positions on Target Affinity and Selectivity

Systematic modifications at the N1, C3, and C5 positions of the 4-Butoxy-1H-pyrrol-2(5H)-one scaffold have been instrumental in fine-tuning the target affinity and selectivity of these derivatives.

N1 Position: The nitrogen atom of the lactam ring is a common site for substitution.

Small Alkyl Groups: Introduction of small, non-polar alkyl groups (e.g., methyl, ethyl) can enhance lipophilicity, potentially improving cell membrane permeability.

Aromatic Rings: Attaching an N-benzyl or other aromatic rings can introduce additional π-stacking or hydrophobic interactions, significantly boosting potency. SAR studies on certain pyrrole (B145914) derivatives as metallo-β-lactamase inhibitors revealed that the N-benzyl side chain is important for inhibitory potency. nih.gov

Hydrogen Bond Donors/Acceptors: Incorporating groups capable of hydrogen bonding at this position can create new anchor points with the target protein, enhancing binding affinity.

C3 Position:

C5 Position:

Substitutions at the C5 position are critical for orienting the molecule within the active site. Bulky substituents, such as phenyl or substituted phenyl groups, are often well-tolerated and can lead to a significant increase in activity by occupying adjacent hydrophobic pockets. The nature of these substituents can also dictate the selectivity of the compound for different biological targets.

The interplay between substituents at these three positions is complex, with the optimal combination depending heavily on the specific topology and chemical environment of the target's binding site.

Stereochemical Implications for Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, has a crucial impact on the biological activity of chiral molecules. nih.gov For derivatives of 4-Butoxy-1H-pyrrol-2(5H)-one, the introduction of a chiral center, most commonly at the C5 position, can lead to enantiomers with markedly different biological activities.

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often exhibit a high degree of stereoselectivity, meaning one enantiomer may bind with much higher affinity than the other. The "eutomer" (the more active enantiomer) will have the correct spatial orientation of its functional groups to engage optimally with the binding site's complementary regions. The "distomer" (the less active enantiomer), due to its different 3D shape, may bind weakly or not at all. nih.gov

In some cases, the difference in activity can be dramatic, with one enantiomer being responsible for the desired therapeutic effect while the other is inactive or, in some instances, contributes to off-target effects. researchgate.net For example, studies on other chiral compounds have shown that stereochemistry can affect not only target binding but also processes like metabolic stability and cellular uptake. nih.govresearchgate.net Therefore, the synthesis and biological evaluation of single enantiomers are critical steps in the development of potent and selective therapeutic agents based on this scaffold.

Development of Pyrrole-Thiazole Hybrid Architectures and their SAR

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. This approach has been successfully applied by creating hybrid architectures that merge the 4-Butoxy-1H-pyrrol-2(5H)-one core with a thiazole (B1198619) ring. acs.org Thiazole is another privileged heterocyclic structure known to be a key component in many biologically active compounds, particularly as kinase inhibitors. nih.gov

The rationale behind creating these hybrids is to develop molecules with potentially synergistic or multi-target activities. ekb.eg The pyrrolone moiety can provide a core binding interaction, while the attached thiazole ring can forge additional, specific interactions within the target's active site, often leading to enhanced potency and selectivity. mdpi.com

SAR studies on these pyrrole-thiazole hybrids have explored:

The Linker: The nature and length of the chemical linker connecting the two rings are critical. A rigid linker may lock the molecule in a favorable conformation for binding, while a flexible linker allows for more conformational freedom.

Substitution on the Thiazole Ring: Just as with the pyrrolone core, decorating the thiazole ring with various substituents (e.g., amino groups, phenyl rings, carboxamides) can fine-tune the compound's electronic and steric properties to optimize interactions with the target, such as specific kinases. nih.gov

These hybrid molecules represent a promising avenue for developing next-generation inhibitors for various therapeutic targets, leveraging the favorable properties of both the pyrrolone and thiazole scaffolds. acs.org

Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data regarding the biological activities of the chemical compound 4-Butoxy-1H-pyrrol-2(5H)-one to generate a detailed article according to the requested outline.

The provided search results contain information on a variety of related but structurally distinct compounds, such as other pyrrole derivatives, 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives, and different heterocyclic systems. nih.govnih.govnih.govnih.gov These studies explore a range of biological activities, including antimicrobial and antineoplastic effects. nih.govnih.gov However, the findings are specific to the derivatives investigated in those particular studies and cannot be directly attributed to 4-Butoxy-1H-pyrrol-2(5H)-one without dedicated research on this specific molecule.

Consequently, it is not possible to provide a scientifically accurate and thorough report on the antibacterial, antifungal, antitubercular, anti-proliferative, or cytotoxic effects of 4-Butoxy-1H-pyrrol-2(5H)-one as per the detailed structure requested. Creating such an article would require fabricating data and misrepresenting findings from studies on other compounds, which would be scientifically unsound.

Further empirical research focusing specifically on 4-Butoxy-1H-pyrrol-2(5H)-one is necessary to determine its biological activity profile.

Biological Activity Studies Mechanistic and Preclinical Focus, Excluding Clinical Human Trial Data

Antineoplastic and Cytotoxic Activity (in vitro studies)

Interaction with Molecular Targets (e.g., Tubulin Protein)

The pyrrole (B145914) scaffold, a core component of the 4-Butoxy-1H-pyrrol-2(5H)-one structure, has been identified as a key pharmacophore in the development of antitubulin agents. These agents interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis. nih.gov Certain pyrrole derivatives have been shown to target the colchicine (B1669291) binding site on the β-tubulin subunit, thereby inhibiting tubulin polymerization. nih.gov Molecular modeling studies have elucidated two distinct binding modes for some pyrrole-based compounds within the colchicine site, explaining their structure-activity relationships. nih.gov The binding is often characterized by hydrophobic interactions and hydrogen bonding with key amino acid residues in the binding pocket. nih.gov

Anti-inflammatory Properties and Pathway Modulation

Derivatives containing the pyrrole nucleus have demonstrated notable anti-inflammatory activity in both in vitro and in vivo models. nih.govunina.it The mechanism of action for many of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain. nih.govnih.gov By inhibiting COX-2, these compounds effectively reduce the production of prostaglandins, which are pro-inflammatory lipid compounds. nih.gov Some fused pyrrole derivatives have shown anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac. nih.gov Docking studies have further supported these findings by revealing potential binding interactions of these molecules within the active site of the COX-2 enzyme. nih.gov

Antidiabetic Activity and Enzyme Modulation (e.g., α-glucosidase, PTP1B)

The butenolide and pyrrolidine (B122466) structural motifs, closely related to 4-Butoxy-1H-pyrrol-2(5H)-one, have been investigated for their potential in managing diabetes mellitus. One key target is the enzyme α-glucosidase, which is involved in the breakdown of carbohydrates in the intestine. nih.gov Inhibition of this enzyme can delay glucose absorption and manage postprandial hyperglycemia. nih.gov Butyrolactone-I, a butenolide derivative isolated from Aspergillus terreus, has been identified as a potent α-glucosidase inhibitor. frontiersin.org

Another important target in diabetes and obesity research is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) and leptin signaling pathways. biorxiv.orgnih.gov Inhibition of PTP1B is a promising therapeutic strategy for type 2 diabetes. biorxiv.org While direct studies on 4-alkoxy-pyrrolones are scarce, various natural and synthetic compounds are being explored as PTP1B inhibitors. biorxiv.orgnih.gov

Table 1: Antidiabetic Enzyme Inhibition by Related Compounds

| Compound Class | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Butenolide Derivatives | α-glucosidase | Varies | frontiersin.org |

Immunosuppressant Activity

The immunosuppressive potential of pyrrole-containing compounds has also been an area of interest. A pyrrole alkaloid, albifpyrrols B, isolated from an endophytic fungus, has been reported to possess immunosuppressive activity. nih.gov While the specific mechanisms are still under investigation, this finding suggests that the pyrrole scaffold could be a valuable starting point for the development of new immunosuppressive agents.

Modulation of Specific Receptors and Signaling Pathways

Recent studies have highlighted the ability of pyrrolone derivatives to act as allosteric modulators of chemokine receptors, specifically CC chemokine receptors 1 and 2 (CCR1 and CCR2). acs.org These receptors play a crucial role in inflammatory and immune responses. acs.org Certain pyrrolone derivatives have been identified as high-affinity intracellular ligands for these receptors, acting as inverse agonists. acs.org This novel mechanism of action, targeting an intracellular binding site, offers a new avenue for the pharmacological modulation of these important receptors. acs.org

Enzyme Inhibition Studies (e.g., ASK1, COX-2, CK2)

Beyond the aforementioned enzymes, pyrrolone and its derivatives have been evaluated for their inhibitory activity against other key enzymes involved in disease pathology.

Apoptosis signal-regulating kinase 1 (ASK1): ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is involved in stress and inflammatory responses. nih.gov A study on derivatives of benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one identified potent ASK1 inhibitors, suggesting the therapeutic potential of this chemical class in diseases driven by ASK1 activation. researchgate.net

Cyclooxygenase-2 (COX-2): As mentioned in the anti-inflammatory section, pyrrole derivatives have been identified as selective inhibitors of COX-2. nih.govunina.it This selectivity is a desirable trait as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Table 2: Enzyme Inhibition by Pyrrolone and Related Derivatives

| Compound Class | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| Benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one derivatives | ASK1 | IC₅₀ values in the micromolar range | researchgate.net |

| Pyrrole derivatives | COX-2 | Potent and selective inhibition | nih.govunina.it |

Future Directions and Research Perspectives

Design and Synthesis of Novel 4-Butoxy-1H-pyrrol-2(5H)-one Analogues

A primary avenue for future research lies in the rational design and synthesis of novel analogues of 4-Butoxy-1H-pyrrol-2(5H)-one to build a comprehensive structure-activity relationship (SAR) profile. nih.gov The pyrrolone core offers multiple positions for chemical modification, allowing for the systematic exploration of how structural changes influence biological activity.

Key strategies for analogue design include:

Modification of the Alkoxy Chain: The butoxy group at the C4 position can be varied in length (e.g., ethoxy, hexoxy), branching (e.g., isobutoxy, tert-butoxy), and functionality (e.g., introducing terminal hydroxyl, amino, or halogen groups). These changes can modulate the compound's lipophilicity, solubility, and ability to form hydrogen bonds, which are critical for pharmacokinetic properties and target binding. nih.gov

Substitution on the Pyrrolone Ring: Introducing substituents at other positions of the pyrrolone ring, such as the C3, C5, or N1 positions, could significantly alter the molecule's electronic and steric properties. For instance, adding aryl groups, halogens, or nitrogen-containing heterocycles could enhance target specificity or introduce new biological activities. acs.org

Scaffold Hopping: Replacing the core pyrrolone structure with related five-membered lactams or other heterocyclic systems while maintaining key pharmacophoric features is another promising approach. nih.gov This can lead to the discovery of novel intellectual property and compounds with improved developability profiles.

The synthesis of these new analogues will likely employ a combination of established and novel organic chemistry techniques, focusing on creating diverse chemical libraries for high-throughput screening. nih.gov

Table 1: Illustrative Design Strategies for Novel Analogues

| Modification Strategy | Position | Example Substituents | Potential Impact |

|---|---|---|---|

| Alkoxy Chain Variation | C4 | -OCH2CH3, -O(CH2)5CH3, -OCH2CH(CH3)2 | Modulation of lipophilicity, solubility, and metabolic stability |

| Ring Substitution | C3, C5 | Phenyl, Chloro, Methyl | Alteration of steric and electronic properties, target interaction |

| N-Substitution | N1 | Benzyl (B1604629), Substituted Phenyl, Heteroaryl | Influence on molecular conformation and target binding |

| Scaffold Hopping | Core | Pyrrolidinone, Thiophenone, Furanone | Discovery of novel chemotypes with improved properties |

Advanced Mechanistic Investigations of Biological Activities

Pyrrole (B145914) and pyrrolone derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. researchgate.netnih.govnih.gov A critical future direction is to move beyond preliminary activity screening to conduct in-depth mechanistic studies for 4-Butoxy-1H-pyrrol-2(5H)-one and its promising analogues.

Future investigations should focus on:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific protein targets with which the compounds interact.

Elucidation of Molecular Pathways: Once a target is identified, further studies involving molecular docking, site-directed mutagenesis, and X-ray crystallography can reveal the precise binding mode and mechanism of action. researchgate.net This includes understanding how the compound modulates downstream signaling pathways.

In Vivo Efficacy Studies: Promising compounds will need to be evaluated in relevant animal models to confirm their therapeutic effects and to understand their in vivo pharmacology, including pharmacokinetics and pharmacodynamics. acs.org

Elucidating the exact mechanism of action is crucial for optimizing lead compounds and predicting potential side effects, paving the way for the development of safer and more effective therapeutic agents. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers immense potential for accelerating the development of 4-Butoxy-1H-pyrrol-2(5H)-one derivatives. nih.govresearchgate.net These computational tools can process vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods. nih.gov

Key applications of AI/ML in this context include:

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates. nih.govnih.gov

De Novo Design: Using generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), to design entirely new molecules with desired properties optimized for activity against a specific target. springernature.com

ADMET Prediction: Training ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues, helping to identify and eliminate compounds with poor pharmacokinetic profiles early in the discovery process.

Synthesis Planning: Employing retrosynthesis prediction tools to identify the most efficient and cost-effective synthetic routes for target molecules. nih.gov

By leveraging AI and ML, the design-make-test-analyze cycle can be significantly expedited, reducing the time and cost associated with bringing a new drug to market. nih.gov

Table 2: Application of AI/ML in the Development of Pyrrolone Analogues

| AI/ML Application | Description | Objective |

|---|---|---|

| Virtual Screening | Docking large virtual libraries of analogues against a protein target. | Identify potential hit compounds with high binding affinity. |

| Generative Models | Designing novel molecular structures based on a desired property profile. | Explore new chemical space and generate patentable molecules. springernature.com |

| ADMET Prediction | Using models to forecast pharmacokinetic and toxicity profiles. | Improve the success rate by eliminating poor candidates early. |

| Retrosynthesis Planning | Predicting viable synthetic pathways for a target molecule. nih.gov | Optimize chemical synthesis for efficiency and cost-effectiveness. |

Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability

Modern organic synthesis is increasingly focused on the principles of green chemistry, which aim to design chemical processes that are more efficient and environmentally benign. eurekaselect.com Future research into the synthesis of 4-Butoxy-1H-pyrrol-2(5H)-one and its derivatives should prioritize the development of sustainable methodologies.

Areas for exploration include:

Green Catalysis: Investigating the use of heterogeneous catalysts, nanocatalysts, or biocatalysts that are more environmentally friendly, reusable, and operate under milder reaction conditions compared to traditional stoichiometric reagents. benthamdirect.com

Sustainable Solvents and Conditions: Exploring the use of water, supercritical fluids, or bio-based solvents in place of volatile organic compounds. Microwave-assisted and solvent-free synthesis are also attractive green alternatives. eurekaselect.comacs.orgacs.org

Renewable Feedstocks: Investigating synthetic routes that utilize starting materials derived from renewable biomass rather than petrochemical sources. acs.org

Adopting these green chemistry principles will not only reduce the environmental impact of synthesis but also often leads to more economical and efficient chemical processes. researchgate.net

Investigation of Supramolecular Assemblies and Material Science Applications

While the primary focus for many pyrrolone derivatives is in medicinal chemistry, their structural features suggest potential applications in supramolecular chemistry and material science. researchgate.net The pyrrole ring is a key component in many functional materials, and the lactam moiety can participate in hydrogen bonding, a fundamental interaction in supramolecular assembly. researchgate.netwikipedia.org

Potential research directions in this area include:

Self-Assembly Studies: Investigating whether 4-Butoxy-1H-pyrrol-2(5H)-one or its analogues can self-assemble into ordered supramolecular structures such as gels, liquid crystals, or nanofibers. The interplay of hydrogen bonding from the lactam and van der Waals interactions from the butoxy chain could drive such phenomena.

Anion Recognition: The N-H group of the pyrrole/pyrrolone ring can act as a hydrogen bond donor, a property exploited in the design of anion sensors. Future work could explore the potential of this class of compounds to selectively bind and detect specific anions.

Coordination Chemistry: The lactam oxygen and other potential donor atoms could serve as coordination sites for metal ions, opening the possibility of creating coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or optical properties.

Conducting Polymers: Pyrrole is the monomer for the conducting polymer polypyrrole. While the pyrrolone structure is different, research could explore if these derivatives can be polymerized or co-polymerized to create novel functional materials for applications in electronics or sensors. researchgate.net

Exploring these non-pharmaceutical applications could reveal new value and utility for the 4-Butoxy-1H-pyrrol-2(5H)-one scaffold, broadening its scientific and technological impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.